molecular formula C20H25N3O2 B2918868 N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 953951-13-8

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2918868
CAS No.: 953951-13-8
M. Wt: 339.439
InChI Key: VOHGQSSSXQFRMQ-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dimethylamino group attached to a phenethyl moiety and a methylbenzyl group attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-methylbenzylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the oxalamide core can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(dimethylamino)phenethyl)-N2-(4-methylphenyl)oxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(4-methoxybenzyl)oxalamide

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the dimethylamino and methylbenzyl groups allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-6-17(7-5-15)14-22-20(25)19(24)21-13-12-16-8-10-18(11-9-16)23(2)3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHGQSSSXQFRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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